molecular formula C9H10F3NO B159696 {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine CAS No. 137218-26-9

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine

Cat. No.: B159696
CAS No.: 137218-26-9
M. Wt: 205.18 g/mol
InChI Key: NKTMGDGRBSAMTC-UHFFFAOYSA-N
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Description

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine is an organic compound with the molecular formula C9H10F3NO. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with ethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, such as continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {2-[2-(Trifluoromethyl)phenyl]ethyl}amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    {2-[2-(Difluoromethoxy)phenyl]ethyl}amine: Contains a difluoromethoxy group instead of a trifluoromethoxy group.

    {2-[2-(Trifluoromethoxy)phenyl]propyl}amine: Similar structure but with a propyl chain instead of an ethyl chain.

Uniqueness

The presence of the trifluoromethoxy group in {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. This makes it distinct from other similar compounds that may not exhibit the same level of stability or biological activity .

Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTMGDGRBSAMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375326
Record name 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137218-26-9
Record name 2-(Trifluoromethoxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137218-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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